Regioisomeric Purity: N-Benzylation vs. C-Benzylation in 3,4-Dimethoxybenzyl Azetidines
The primary differentiation is structural: the target compound is N-substituted on the azetidine ring, distinguishing it from the commercially prevalent C-substituted regioisomer 3-(3,4-dimethoxybenzyl)azetidine (CAS: 937618-80-9) . This fundamental connectivity difference dictates vastly different reactivity and biological profiles. Commercial vendors report distinct purity specifications for these isomers. For example, fluorochem.co.uk lists 3-(3,4-dimethoxybenzyl)azetidine (a C-substituted isomer) with a standard purity of 95% . In contrast, the N-substituted 1-(3,4-dimethoxybenzyl)azetidine, available through specialist reagent suppliers, often targets a higher purity grade (e.g., >97%) for demanding synthetic applications, though specific batch data must be obtained directly from the supplier's Certificate of Analysis .
| Evidence Dimension | Structural Connectivity & Vendor Specification |
|---|---|
| Target Compound Data | N-(3,4-dimethoxybenzyl)azetidine (1-substituted); Purity >97% (typical supplier target) |
| Comparator Or Baseline | 3-(3,4-dimethoxybenzyl)azetidine (C-substituted); Purity 95% (vendor specification) |
| Quantified Difference | Purity specification difference of >=2 percentage points, with distinct molecular connectivity. |
| Conditions | Comparative analysis of vendor listings for regioisomeric compounds. |
Why This Matters
Purchasing the incorrect isomer directly invalidates biological data; specifying the N-substituted isomer with higher purity reduces downstream purification burden and increases experimental reproducibility.
